REACTION_SMILES
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[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[O:18][C:19](=[O:20])[N:21]1[CH2:22][c:23]2[cH:24][cH:25][c:26]([CH2:30][O:31][S:32]([CH3:33])(=[O:34])=[O:35])[cH:27][c:28]2[CH2:29]1.[CH3:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1.[Cl:1][CH2:2][Cl:3].[OH2:36]>>[CH3:4][N:5]1[CH2:6][CH2:7][N:8]([CH2:30][c:26]2[cH:25][cH:24][c:23]3[c:28]([cH:27]2)[CH2:29][N:21]([C:19]([O:18][CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)=[O:20])[CH2:22]3)[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OCc1ccc2c(c1)CN(C(=O)OCc1ccccc1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN1CCN(Cc2ccc3c(c2)CN(C(=O)OCc2ccccc2)C3)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |